{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-5-3-2-4-9(13)7-14/h9,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHQUGAPAYPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. These activities suggest that the compound may interact with various targets, including enzymes and receptors involved in these biological processes.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting key enzymes or disrupting essential biochemical pathways. The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.
Biological Activity
{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol is a compound that incorporates a piperidine moiety and an oxadiazole ring, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial activity, and potential mechanisms of action based on recent research findings.
- Molecular Formula : C12H22N4O
- Molecular Weight : 238.34 g/mol
- CAS Number : 1487031-66-2
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has been evaluated for its anticancer properties against several cancer cell lines.
Research Findings
-
Cell Line Studies :
- The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
- In a comparative study, derivatives of oxadiazoles were synthesized and tested, revealing that some compounds had IC50 values lower than standard anticancer drugs like erlotinib .
- Mechanism of Action :
Summary Table of Anticancer Activity
Antibacterial and Antifungal Activity
The compound's biological profile also extends to antibacterial and antifungal activities. Research has indicated that derivatives containing the oxadiazole ring often exhibit significant antimicrobial properties.
Key Findings
- Antibacterial Activity :
- Mechanism of Action :
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound:
- Case Study on Oxadiazole Derivatives :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Hybrid Structures: Compounds like BTRX-335140 () and navacaprant () integrate larger aromatic systems (e.g., quinoline), expanding π-π stacking interactions but increasing molecular weight, which may affect pharmacokinetics .
- Bioisosteric Replacements : The morpholine moiety in ’s analog introduces conformational rigidity, whereas the hydroxymethyl group in the target compound offers hydrogen-bonding flexibility .
SAR Trends:
- Oxadiazole Substitution : Methyl groups (as in the target compound) balance lipophilicity and metabolic stability, while trifluoromethyl or aryl groups enhance target affinity but may reduce solubility .
- Linker Flexibility : Phenethyl chains () improve conformational adaptability for receptor binding, whereas rigid linkers (e.g., morpholine in ) restrict mobility .
Q & A
Q. What are the optimal synthetic routes for {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol, and how can reaction yields be improved?
The synthesis typically involves coupling piperidine derivatives with 3-methyl-1,2,4-oxadiazole intermediates via nucleophilic substitution or cyclization. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF improve reactivity compared to THF .
- Microwave-assisted synthesis : Reduces reaction times by 30–50% while maintaining yields >85% .
- Catalysts : K₂CO₃ or Cs₂CO₃ enhances cyclization efficiency for oxadiazole formation . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity, confirmed by LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : High-resolution NMR (500 MHz or higher) resolves overlapping signals from the piperidine (δ 2.5–3.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) moieties .
- LC-MS : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 253.1) and purity (>95%) .
- IR spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and O-H stretches (3200–3400 cm⁻¹) .
Q. What stability considerations are critical for storing this compound?
- Storage conditions : Desiccate at -20°C under argon to prevent hygroscopic degradation .
- Humidity effects : Accelerated stability studies (40°C/75% RH) show ≤5% degradation over six months when protected from light .
- Purity monitoring : HPLC with a C18 column (0.1% TFA/ACN gradient) detects oxidation byproducts (retention time shift to 1.2 RRT) .
Advanced Research Questions
Q. How do structural modifications at the piperidine ring influence binding affinity to mGlu5 receptors?
- Substituent effects : Fluorophenyl groups at the piperidine 2-position enhance hydrophobic interactions with the mGlu5 allosteric pocket, increasing potency (e.g., ADX47273 shows a 9-fold glutamate response shift) .
- Steric hindrance : Bulky groups (e.g., cyclohexyl) reduce binding affinity by 60%, as shown in docking studies (Glide XP scores: ΔG = -9.2 kcal/mol vs. -6.7 kcal/mol) .
Q. How can researchers resolve contradictions in reported antibacterial efficacy between in vitro and in vivo models?
- Pharmacokinetic validation : Conduct rodent PK/PD studies to measure tissue drug concentrations (e.g., plasma Cmax ≥5 µg/mL for efficacy) .
- Combinatorial assays : Use checkerboard assays to identify synergistic effects with β-lactams, reducing MIC values from 32 µg/mL to 4 µg/mL .
- Pro-drug strategies : Esterification of the methanol group improves membrane penetration, enhancing in vivo activity by 3-fold .
Q. What computational methods predict metabolic pathways for this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations prioritize oxidation at the oxadiazole C5-H (ΔE = 85 kcal/mol) over piperidine N-demethylation (ΔE = 92 kcal/mol) .
- Machine learning : Models trained on CYP450 data predict predominant CYP3A4-mediated N-dealkylation (72% probability) .
Q. What strategies optimize enantiomeric purity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
